molecular formula C26H22BrNO4 B11569996 N-{2-[(4-bromophenyl)carbonyl]-1-benzofuran-3-yl}-2-[4-(propan-2-yl)phenoxy]acetamide

N-{2-[(4-bromophenyl)carbonyl]-1-benzofuran-3-yl}-2-[4-(propan-2-yl)phenoxy]acetamide

Cat. No.: B11569996
M. Wt: 492.4 g/mol
InChI Key: JNWBXFLBMYQHRE-UHFFFAOYSA-N
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Description

N-[2-(4-BROMOBENZOYL)-1-BENZOFURAN-3-YL]-2-[4-(PROPAN-2-YL)PHENOXY]ACETAMIDE is a complex organic compound that features a benzofuran core, a bromobenzoyl group, and a phenoxyacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-BROMOBENZOYL)-1-BENZOFURAN-3-YL]-2-[4-(PROPAN-2-YL)PHENOXY]ACETAMIDE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Benzofuran Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Bromobenzoyl Group: This step often involves a Friedel-Crafts acylation reaction using 4-bromobenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Attachment of the Phenoxyacetamide Moiety: This can be done through a nucleophilic substitution reaction where the phenoxy group is introduced using phenol derivatives and appropriate coupling agents.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-BROMOBENZOYL)-1-BENZOFURAN-3-YL]-2-[4-(PROPAN-2-YL)PHENOXY]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the bromobenzoyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-(4-BROMOBENZOYL)-1-BENZOFURAN-3-YL]-2-[4-(PROPAN-2-YL)PHENOXY]ACETAMIDE has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting cancer or inflammatory diseases.

    Biology: The compound can be used in biochemical assays to study enzyme inhibition or receptor binding.

    Materials Science: It can be incorporated into polymers or other materials to enhance their properties, such as thermal stability or mechanical strength.

Mechanism of Action

The mechanism of action of N-[2-(4-BROMOBENZOYL)-1-BENZOFURAN-3-YL]-2-[4-(PROPAN-2-YL)PHENOXY]ACETAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4-BROMOBENZOYL)-1-BENZOFURAN-3-YL]-2-(MESITYLOXY)ACETAMIDE
  • N-[2-(4-BROMOBENZOYL)-1-BENZOFURAN-3-YL]-2-CHLOROACETAMIDE

Uniqueness

N-[2-(4-BROMOBENZOYL)-1-BENZOFURAN-3-YL]-2-[4-(PROPAN-2-YL)PHENOXY]ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C26H22BrNO4

Molecular Weight

492.4 g/mol

IUPAC Name

N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-2-(4-propan-2-ylphenoxy)acetamide

InChI

InChI=1S/C26H22BrNO4/c1-16(2)17-9-13-20(14-10-17)31-15-23(29)28-24-21-5-3-4-6-22(21)32-26(24)25(30)18-7-11-19(27)12-8-18/h3-14,16H,15H2,1-2H3,(H,28,29)

InChI Key

JNWBXFLBMYQHRE-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)NC2=C(OC3=CC=CC=C32)C(=O)C4=CC=C(C=C4)Br

Origin of Product

United States

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